molecular formula C25H28N4O4 B10991378 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B10991378
M. Wt: 448.5 g/mol
InChI Key: RPRVGEDXKLFEKZ-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a benzimidazole moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenylamine and a carbonyl compound. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Benzimidazole Moiety: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Coupling Reactions: The final step involves coupling the benzazepine core with the benzimidazole moiety through an acylation reaction using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
  • N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
  • 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine

Uniqueness

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide stands out due to its unique combination of a benzazepine core and a benzimidazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)acetamide

InChI

InChI=1S/C25H28N4O4/c1-15(2)25-27-19-13-18(6-7-20(19)28(25)3)26-23(30)14-29-9-8-16-10-21(32-4)22(33-5)11-17(16)12-24(29)31/h6-11,13,15H,12,14H2,1-5H3,(H,26,30)

InChI Key

RPRVGEDXKLFEKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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